molecular formula C18H19N3O3S2 B2428219 N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252910-80-7

N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2428219
CAS No.: 1252910-80-7
M. Wt: 389.49
InChI Key: OORLMVIHVMZPRH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a methoxyphenyl group, and a sulfanylacetamide moiety.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-8-21-17(23)16-14(7-9-25-16)20-18(21)26-11-15(22)19-12-5-4-6-13(10-12)24-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORLMVIHVMZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thienopyrimidine core through nucleophilic substitution reactions.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Biological Activity

N-(3-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide moiety through a sulfanyl group. The synthesis typically involves the reaction of appropriate thieno[3,2-d]pyrimidine derivatives with acetamides under specific conditions to yield the target compound. The detailed synthetic pathway often includes steps such as nucleophilic substitution and cyclization reactions, which are critical for establishing the desired structural features.

Biological Activity

Numerous studies have highlighted the biological activities of this compound, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

2. Anticancer Properties

The compound's anticancer potential has been investigated extensively. Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, thieno[3,2-d]pyrimidine derivatives have been shown to target specific signaling pathways involved in tumor growth.

3. Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of this compound's biological profile. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Study Activity Findings
Hsieh et al., 2012AnticancerDemonstrated inhibition of cancer cell proliferation in vitro.
Rani et al., 2014Anti-inflammatoryShowed significant reduction in inflammation markers in animal models.
Berest et al., 2011AntimicrobialEffective against Gram-positive and Gram-negative bacteria in laboratory tests.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : It is believed that the thieno[3,2-d]pyrimidine scaffold disrupts bacterial cell wall synthesis or function.
  • Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways or inhibit key oncogenic pathways such as PI3K/Akt or MAPK signaling.
  • Anti-inflammatory Mechanism : It likely modulates the expression of inflammatory cytokines and enzymes involved in the inflammatory response.

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